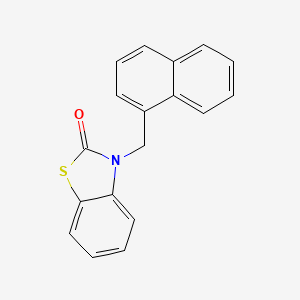![molecular formula C13H18N2O3 B3845331 [1-[(3-Nitrophenyl)methyl]piperidin-3-yl]methanol](/img/structure/B3845331.png)
[1-[(3-Nitrophenyl)methyl]piperidin-3-yl]methanol
Overview
Description
[1-[(3-Nitrophenyl)methyl]piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring substituted with a nitrophenyl group and a hydroxymethyl group
Preparation Methods
The synthesis of [1-[(3-Nitrophenyl)methyl]piperidin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzyl chloride and piperidine.
Reaction Conditions: The reaction between 3-nitrobenzyl chloride and piperidine is carried out under controlled conditions, often in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Hydroxymethylation: The resulting intermediate is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[1-[(3-Nitrophenyl)methyl]piperidin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-[(3-Nitrophenyl)methyl]piperidin-3-yl]methanol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-[(3-Nitrophenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
[1-[(3-Nitrophenyl)methyl]piperidin-3-yl]methanol: can be compared with similar compounds such as:
[1-(4-Nitrophenyl)piperidin-3-yl]methanol: This compound has a similar structure but with the nitro group in the para position, which may result in different chemical and biological properties.
[1-(3-Nitrophenyl)piperidin-4-yl]methanol: This compound has the hydroxymethyl group in a different position on the piperidine ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of This compound
Properties
IUPAC Name |
[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-10-12-4-2-6-14(9-12)8-11-3-1-5-13(7-11)15(17)18/h1,3,5,7,12,16H,2,4,6,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSACGKXKWFRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


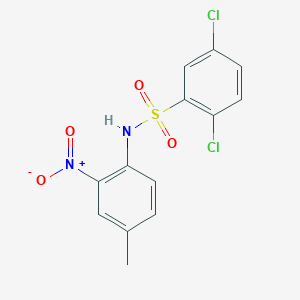
![6-phenyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B3845258.png)
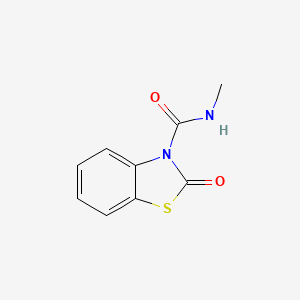
![ethyl N-[(Z)-1-naphthalen-2-ylethylideneamino]carbamate](/img/structure/B3845262.png)
![ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B3845263.png)
![3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B3845272.png)
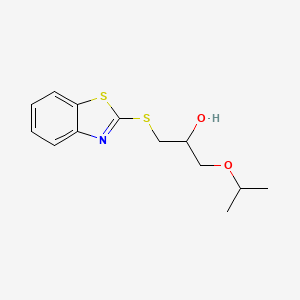
![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3845285.png)
![methyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B3845288.png)
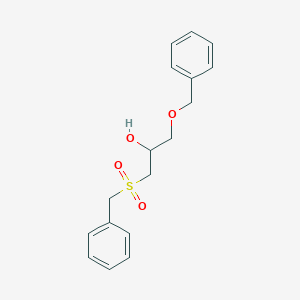
![4-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)methyl]butanamide](/img/structure/B3845297.png)
![3-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,4,6-trimethylbenzyl acetate](/img/structure/B3845301.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylpropylidene)acetohydrazide](/img/structure/B3845319.png)
